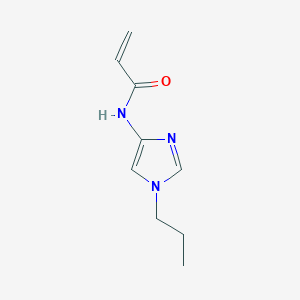
N-(1-Propyl-1H-imidazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Desaturation of Amides: One method to synthesize enamides, including N-(1-Propyl-1H-imidazol-4-yl)acrylamide, involves the oxidative desaturation of amides.
Schotten-Baumann Method: Another approach involves the reaction of propargylamine with acryloyl chloride under Schotten-Baumann conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Enamides can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: Enamides can participate in substitution reactions, where the double bond or the amide group is targeted.
Common Reagents and Conditions:
Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides.
Reduction: Nickel catalysts are often employed in the reductive hydroalkylation of enamides.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Chiral aliphatic amines.
Substitution: Substituted enamides with different functional groups.
Scientific Research Applications
Chemistry:
- Enamides are valuable intermediates in organic synthesis, allowing for the construction of complex molecules.
Biology:
- Enamides have been studied for their potential biological activities, including as enzyme inhibitors.
Medicine:
- Enamides are explored for their potential use in drug development, particularly in the synthesis of chiral amines, which are important in pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of N-(1-Propyl-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. For example, enamides can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular pathways and targets can vary depending on the specific application and the structure of the enamide .
Comparison with Similar Compounds
N-(2-Aminophenyl)prop-2-enamide: This compound is used in cancer treatment and has similar structural features.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness:
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is unique due to its specific imidazole ring structure, which can confer distinct biological activities and chemical reactivity compared to other enamides.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-propylimidazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-5-12-6-8(10-7-12)11-9(13)4-2/h4,6-7H,2-3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLLJAHBDQHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














